5-(Allyloxycarbonylamino)-1-pentanol
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Overview
Description
5-(Allyloxycarbonylamino)-1-pentanol is an organic compound with the molecular formula C9H17NO3 It is characterized by the presence of an allyloxycarbonylamino group attached to a pentanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Allyloxycarbonylamino)-1-pentanol typically involves the reaction of allyl chloroformate with 5-amino-1-pentanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{Allyl chloroformate} + \text{5-amino-1-pentanol} \rightarrow \text{this compound} + \text{HCl} ]
The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using methods such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(Allyloxycarbonylamino)-1-pentanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The allyloxycarbonylamino group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then be further reacted with nucleophiles.
Major Products
Oxidation: Formation of 5-(Allyloxycarbonylamino)-1-pentanone.
Reduction: Formation of 5-(Aminomethyl)-1-pentanol.
Substitution: Formation of 5-(Allyloxycarbonylamino)-1-pentyl halides.
Scientific Research Applications
5-(Allyloxycarbonylamino)-1-pentanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a building block for biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Allyloxycarbonylamino)-1-pentanol involves its interaction with specific molecular targets. The allyloxycarbonylamino group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Allyloxycarbonylamino)-1-propanol
- 5-(Methoxycarbonylamino)-1-pentanol
- 5-(Butyloxycarbonylamino)-1-pentanol
Uniqueness
5-(Allyloxycarbonylamino)-1-pentanol is unique due to the presence of the allyloxycarbonylamino group, which imparts specific reactivity and interaction profiles. This makes it distinct from other similar compounds that may have different alkoxycarbonylamino groups or chain lengths.
Properties
IUPAC Name |
prop-2-enyl N-(5-hydroxypentyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-8-13-9(12)10-6-4-3-5-7-11/h2,11H,1,3-8H2,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACCNNJQBLQJBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403296 |
Source
|
Record name | 5-(Allyloxycarbonylamino)-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221895-82-5 |
Source
|
Record name | 5-(Allyloxycarbonylamino)-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Allyloxycarbonylamino)-1-pentanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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